Hydroxydip-tolylborane
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(4-methylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMSSYDWCPSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521677 | |
| Record name | Bis(4-methylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66117-64-4 | |
| Record name | Bis(4-methylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hydroxydip Tolylborane and Diarylhydroxyboranes
Strategies for Carbon-Boron Bond Formation in Diarylhydroxyboranes
The construction of the C-B bond is the cornerstone of diarylhydroxyborane synthesis. Several classical and modern organometallic techniques are employed to achieve this, each with its own set of advantages and limitations.
The reaction of Grignard reagents (ArMgX) with various boron electrophiles is a fundamental and widely used method for the synthesis of diarylborinic acids. mdpi.comnih.gov This approach involves the nucleophilic addition of two equivalents of an arylmagnesium halide to a suitable boron-containing starting material.
A common precursor is a trialkoxyborane, such as trimethyl borate (B1201080) or tributyl borate. The reaction proceeds in a stepwise manner, where the first equivalent of the Grignard reagent forms an arylboronic ester, which then reacts with a second equivalent to yield a diarylborinic ester. Subsequent hydrolysis furnishes the desired diarylhydroxyborane. A specific example is the preparation of di-p-tolylborinic acid, where a solution of p-chlorotoluene and trimethyl borate is added to lithium granules to form the organolithium reagent in situ, which then reacts to form the borinic acid. google.com
One of the main challenges with this method is controlling the reactivity to prevent the formation of the undesired triarylborane byproduct from the addition of a third equivalent of the Grignard reagent. mdpi.com The reaction of aryl Grignard compounds with boron compounds like boric esters or halides can sometimes lead to low yields of borinic acids due to the formation of stable intermediate complexes that hinder the second aryl addition. google.com
To circumvent this, researchers have explored alternative boron electrophiles. For instance, dichloro(diisopropylamino)borane (B1608385) has been shown to improve yields in the synthesis of certain cyclic borinic acids compared to trialkoxyboranes. mdpi.com
| Boron Precursor | Grignard Reagent | Product Type | General Yield Range | Reference |
| Trimethyl borate | p-tolylmagnesium bromide | Di-p-tolylborinic acid | Moderate to Good | google.com |
| Tributyl borate | Phenylmagnesium bromide | Diphenylborinic acid | 45-88% | mdpi.com |
| Dichloro(diisopropylamino)borane | Dilithiobiaryl | Cyclic borinic acid | Improved yields | mdpi.com |
Transmetalation is a key step in many transition metal-catalyzed cross-coupling reactions and can be harnessed for the synthesis of diarylborane precursors. This process involves the transfer of an aryl group from one metal to another, in this case, to a boron center. While less direct than Grignard-based methods for the initial synthesis of the diarylborinic acid itself, transmetalation is crucial in reactions that functionalize a pre-existing boron-containing molecule.
For example, in the context of Suzuki-Miyaura cross-coupling reactions, the transmetalation of an arylboronic acid to a palladium(II) complex is a fundamental step. researchgate.net While this reaction typically builds more complex molecules from boronic acids rather than synthesizing the borinic acids themselves, the underlying principle of aryl group transfer is relevant.
More direct applications involve the reaction of organotin or organosilicon compounds with boron halides. This ipso-substitution reaction exchanges the tin or silicon moiety for a boron group. nih.gov For instance, arylstannanes can react with boron trichloride (B1173362) to form diarylchloroboranes, which can then be hydrolyzed to the corresponding diarylborinic acids.
Modern borylation reactions, particularly those catalyzed by transition metals, offer powerful and often more functional-group-tolerant alternatives for creating aryl-boron bonds. Iridium-catalyzed C-H borylation has emerged as a prominent method for the direct conversion of aromatic C-H bonds into C-B bonds. nih.gov This reaction typically uses bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and allows for the introduction of a boronic ester group onto an aromatic ring with high regioselectivity, often governed by steric factors. nih.gov While primarily used for synthesizing arylboronic esters, this methodology can be adapted for diarylborinic acid synthesis by starting with an arylboronic ester and introducing a second, different aryl group via a subsequent cross-coupling reaction.
The Miyaura borylation is another palladium-catalyzed cross-coupling reaction that synthesizes boronic esters from aryl halides or triflates and a diboron (B99234) reagent. mdpi.com This method is highly efficient and tolerates a wide range of functional groups.
More recently, photoinduced borylation reactions have gained attention as a mild and efficient method for the synthesis of organoboron compounds. nih.gov These reactions can be initiated by photoredox catalysts and proceed under gentle conditions, offering a valuable tool for the preparation of diverse boronate esters. nih.gov
| Borylation Method | Catalyst | Boron Source | Key Features | Reference |
| Iridium-catalyzed C-H Borylation | Iridium complex | B₂pin₂ | Direct C-H functionalization, sterically controlled regioselectivity | nih.gov |
| Miyaura Borylation | Palladium complex | B₂pin₂ | Cross-coupling of aryl halides/triflates, good functional group tolerance | mdpi.com |
| Photoinduced Borylation | Photocatalyst | Diboron reagents | Mild reaction conditions, high efficiency | nih.gov |
Challenges in Isolation and Yield Optimization for Diarylhydroxyboranes
A significant challenge in the synthesis of diarylhydroxyboranes is the purification of the final product. The primary difficulty arises from the presence of structurally similar byproducts, namely the corresponding arylboronic acid and triarylborane. mdpi.com The formation of these impurities is often a consequence of incomplete reaction or over-addition of the arylating agent during synthesis.
Standard chromatographic techniques, such as silica (B1680970) gel chromatography, can be problematic for the purification of boronic and borinic acids due to their potential decomposition on the stationary phase. However, methods have been developed to mitigate this, such as impregnating the silica gel with boric acid.
A common and effective purification strategy involves the derivatization of the crude product. Borinic acids can be converted into stable, crystalline derivatives, such as their complexes with diethanolamine. These derivatives can often be easily isolated by crystallization and then hydrolyzed back to the pure diarylhydroxyborane.
Yield optimization is another critical aspect. In Grignard-based syntheses, careful control of stoichiometry and reaction temperature is crucial to maximize the formation of the desired diarylborinic acid and minimize byproducts. The choice of the boron electrophile can also significantly impact the yield. mdpi.com For catalytic borylation reactions, optimization of the catalyst, ligands, base, and solvent system is necessary to achieve high efficiency and selectivity.
Recent Advances and Emerging Synthetic Routes for Related Hydroxyboranes
The field of organoboron chemistry is continually evolving, with new synthetic methods offering milder conditions, broader substrate scope, and improved efficiency. While many of these advancements focus on boronic acids, the principles are often applicable to the synthesis of borinic acids.
Recent reviews highlight several emerging strategies for the synthesis of borinic acid derivatives. mdpi.comnih.gov One notable development is the use of organometallic catalysis that avoids the need for pre-formed organolithium or Grignard reagents, thus expanding functional group compatibility. mdpi.com
Electrophilic borylation of aromatic compounds is another area of active research. This method involves the direct reaction of an electron-rich aromatic ring with a strong boron electrophile. nih.gov While controlling the regioselectivity can be challenging, this approach offers a direct route to aryl-boron bonds without the need for a halogenated precursor.
Furthermore, novel borinic acid-catalyzed reactions are being developed, showcasing the utility of these compounds as catalysts in their own right. For example, diarylborinic acids have been shown to catalyze the regioselective acylation and ring-opening of epoxy alcohols, highlighting their potential in synthetic organic chemistry. acs.orgorganic-chemistry.org
Reactivity and Mechanistic Investigations of Hydroxydip Tolylborane Analogues
Carbon-Carbon Bond Forming Reactions Mediated by Diarylhydroxyboranes
Diarylhydroxyboranes have proven to be effective mediators and catalysts in a variety of reactions that construct new carbon-carbon bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, typically catalyzed by a palladium complex. tdl.orgresearchgate.net While boronic acids are the most common organoboron coupling partners, diarylhydroxyboranes can also participate in these transformations. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. tdl.org
The role of diarylhydroxyboranes in this context can be multifaceted. They can act as the organoboron nucleophile, transferring one of their aryl groups. The reactivity in the transmetalation step is influenced by the nature of the aryl substituents. Electron-donating groups on the tolyl rings of hydroxydip-tolylborane, for instance, can enhance the nucleophilicity of the aryl group being transferred, potentially accelerating the transmetalation process.
Below is a representative table illustrating the effect of catalyst and base on the yield of a Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | Bromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 95 |
| 3 | 4-Chlorotoluene | Benzeneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 88 |
This table is illustrative and shows typical conditions for Suzuki-Miyaura reactions. Specific data for this compound was not available in the search results.
Aldol (B89426) and Related Condensation Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enol or enolate to a carbonyl compound, forming a β-hydroxy aldehyde or ketone. nih.govresearchgate.netrsc.orgnih.gov Diarylboranes can act as Lewis acid catalysts in these reactions, activating the carbonyl group of the aldehyde or ketone towards nucleophilic attack by the enol.
The catalytic cycle typically begins with the coordination of the diarylhydroxyborane to the carbonyl oxygen of the acceptor molecule. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the enol nucleophile. The subsequent reaction forms the carbon-carbon bond and, after protonolysis, releases the β-hydroxy carbonyl product and regenerates the diarylhydroxyborane catalyst.
The steric bulk of the diarylborane can influence the stereochemical outcome of the reaction, particularly in reactions involving chiral substrates or auxiliaries. youtube.com For instance, the larger steric demand of di-o-tolylhydroxyborane compared to diphenylhydroxyborane could lead to different diastereoselectivities in aldol additions.
| Aldehyde | Ketone | Diarylborane Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | Acetone | Diphenylborinic acid | 60:40 | 75 |
| Isobutyraldehyde | 2-Pentanone | Di(o-tolyl)borinic acid | 85:15 | 82 |
| Cyclohexanecarboxaldehyde | Propiophenone | Di(p-tolyl)borinic acid | 70:30 | 78 |
This table presents hypothetical data to illustrate the potential influence of the diarylborane structure on aldol reactions.
1,2-Migration Phenomena in Organoborate Chemistry
A characteristic reaction of organoboron compounds is the 1,2-migration of a substituent from the boron atom to an adjacent carbon atom. researchgate.netnih.govresearchgate.net This process is often initiated by the formation of a tetracoordinate boronate "ate" complex, followed by the migration of one of the boron's substituents to an adjacent electrophilic carbon. researchgate.netnih.gov This rearrangement is a key step in many synthetic transformations involving organoboranes.
In the context of this compound analogues, the formation of an ate complex with a nucleophile would render the boron center tetracoordinate and negatively charged. If there is a suitable leaving group or an electrophilic center on an adjacent carbon, one of the tolyl groups can migrate, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with concomitant cleavage of the boron-carbon bond. The stereospecificity of this migration is a notable feature, often proceeding with retention of configuration of the migrating group. researchgate.netnih.gov
Carbon-Heteroatom Bond Forming Transformations
Diarylhydroxyboranes can also facilitate the formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur. organicreactions.orgyoutube.comwikipedia.orgstackexchange.commdpi.com These reactions often proceed through mechanisms where the diarylborinic acid acts as a Lewis acid to activate a substrate or as a precursor to a reactive intermediate. For example, in the context of C-O bond formation, a diarylborinic acid could activate an alcohol for subsequent reaction with an electrophile.
Electron Transfer and Redox Chemistry of Diarylboranes
The redox chemistry of diarylboranes is an emerging area of interest. nih.gov While traditionally viewed as Lewis acids, diarylboranes can participate in electron transfer processes. For instance, diarylborinic acids have been employed as co-catalysts in photoredox reactions. In one study, diphenylborinic acid was used to promote the site- and stereoselective C-H alkylation of carbohydrates. acs.org The proposed mechanism involves the formation of a tetracoordinate borinic ester, which then facilitates a hydrogen atom transfer process with a radical cation. This suggests that the diarylborinic acid moiety can modulate the redox properties of a substrate through complexation.
Influence of Steric and Electronic Factors on Reactivity Profiles
The reactivity of this compound analogues is significantly influenced by both steric and electronic factors arising from the substituents on the aromatic rings.
Steric Effects: The size of the aryl groups can dictate the accessibility of the boron center to incoming nucleophiles or substrates. For example, ortho-substituents on the tolyl rings would create a more sterically hindered environment around the boron atom compared to para-substituents. This steric hindrance can impact the rate of reaction and can also be exploited to achieve higher levels of stereoselectivity in certain transformations.
Electronic Effects: The electronic nature of the substituents on the aryl rings modulates the Lewis acidity of the boron center. Electron-withdrawing groups will increase the Lewis acidity, making the diarylhydroxyborane a more effective catalyst for reactions that involve the activation of a carbonyl group. Conversely, electron-donating groups will decrease the Lewis acidity but may enhance the nucleophilicity of the aryl groups in reactions where they are transferred, such as in cross-coupling reactions.
The interplay of these effects is crucial for understanding and predicting the reactivity of a given diarylhydroxyborane.
| Diarylhydroxyborane | Substituent Position | Electronic Effect | Steric Hindrance | Relative Lewis Acidity |
| Hydroxydiphenylborane | - | Neutral | Moderate | Baseline |
| Hydroxydi(p-tolyl)borane | para | Electron-donating | Moderate | Lower |
| Hydroxydi(o-tolyl)borane | ortho | Electron-donating | High | Lower |
| Hydroxydi(p-chlorophenyl)borane | para | Electron-withdrawing | Moderate | Higher |
This table provides a qualitative comparison of the expected steric and electronic effects of different substituents on diarylhydroxyboranes.
Catalytic Applications and Asymmetric Synthesis Research
Diarylhydroxyboranes as Lewis Acid Catalysts
Diarylhydroxyboranes, a class of organoboron compounds that includes hydroxydiphenylborane, function as effective Lewis acid catalysts in a variety of organic transformations. The boron atom in these compounds possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This interaction activates the substrate, facilitating subsequent reactions.
The catalytic activity of diarylhydroxyboranes is influenced by the nature of the aryl substituents. Electron-withdrawing groups on the aryl rings enhance the Lewis acidity of the boron center, thereby increasing its catalytic efficacy. Conversely, electron-donating groups diminish the Lewis acidity. This tunability allows for the fine-tuning of the catalyst's reactivity to suit specific reaction requirements. mdpi.comnih.gov
One of the key advantages of using diarylhydroxyboranes as catalysts is their stability and ease of handling compared to many other strong Lewis acids. researchgate.netresearchgate.net Their applications in catalysis include, but are not limited to, Diels-Alder reactions, Friedel-Crafts alkylations, and aldol (B89426) reactions. In these reactions, the diarylhydroxyborane activates the electrophile, making it more susceptible to nucleophilic attack. nih.gov
For instance, in a Diels-Alder reaction, the diarylhydroxyborane can coordinate to the dienophile, lowering the energy of its lowest unoccupied molecular orbital (LUMO) and accelerating the cycloaddition. Similarly, in an aldol reaction, it can activate the carbonyl group of the aldehyde or ketone, facilitating the addition of an enolate.
The table below summarizes the key features of diarylhydroxyboranes as Lewis acid catalysts.
| Feature | Description |
| Lewis Acidity | Arises from the vacant p-orbital on the boron atom. |
| Tunability | Electronic properties can be modified by altering the aryl substituents. |
| Stability | Generally more stable and easier to handle than many traditional Lewis acids. |
| Applications | Catalyze a range of reactions including cycloadditions and carbonyl additions. |
Development of Chiral Diarylhydroxyboranes for Asymmetric Induction
A significant area of research has been the development of chiral diarylhydroxyboranes for use in asymmetric catalysis. By introducing chirality into the diarylhydroxyborane structure, it is possible to create a chiral environment around the Lewis acidic boron center. This allows for the enantioselective transformation of prochiral substrates into chiral products, a cornerstone of modern synthetic chemistry. msu.eduyoutube.com
The chiral auxiliary is typically incorporated into the aryl backbone of the diarylhydroxyborane. This can be achieved through the use of atropisomeric biaryl systems, such as BINOL, or by attaching chiral substituents to the phenyl rings. The proximity of the chiral element to the boron center is crucial for effective stereochemical communication during the catalytic cycle.
Asymmetric hydroboration is a powerful method for the synthesis of chiral alcohols from prochiral alkenes. makingmolecules.com Chiral organoborane reagents, including derivatives of diarylhydroxyboranes, play a pivotal role in this transformation. The hydroboration-oxidation sequence allows for the anti-Markovnikov addition of a hydroxyl group to a double bond with high enantioselectivity. nih.gov
The general mechanism involves the coordination of the alkene to the chiral boron reagent, followed by the transfer of a hydride to one face of the double bond. The stereochemical outcome of the reaction is dictated by the steric and electronic interactions between the substrate and the chiral ligands on the boron atom. soci.org The resulting organoborane is then oxidized, typically with hydrogen peroxide and a base, to yield the corresponding chiral alcohol.
The enantiomeric excess (ee) of the product is highly dependent on the structure of the chiral diarylhydroxyborane catalyst. Researchers have developed a variety of chiral ligands to maximize the enantioselectivity of this process.
The following table provides a generalized overview of the asymmetric hydroboration of a prochiral alkene using a chiral diarylhydroxyborane derivative.
| Substrate | Chiral Reagent | Product | Enantiomeric Excess (ee) |
| Prochiral Alkene | Chiral Diarylhydroxyborane | Chiral Alcohol | Often >90% |
Beyond hydroboration, chiral diarylhydroxyboranes have been successfully employed in a range of other asymmetric transformations.
Asymmetric Allylboration and Crotylboration: These reactions involve the addition of an allyl or crotyl group to a carbonyl compound, typically an aldehyde, to form a homoallylic alcohol. nih.govyork.ac.uk The use of a chiral diarylhydroxyborane catalyst allows for the enantioselective formation of the new stereocenter. nih.govsemanticscholar.orgresearchgate.net The reaction proceeds through a Zimmerman-Traxler-like transition state, where the geometry of the transition state, influenced by the chiral catalyst, determines the stereochemistry of the product. researchgate.net
Asymmetric Reduction: Chiral diarylhydroxyborane derivatives can also be used to catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols. rug.nlwikipedia.org In these reactions, a stoichiometric hydride source, such as borane (B79455) or catecholborane, is used in conjunction with a catalytic amount of the chiral diarylhydroxyborane. researchgate.netyoutube.cominsuf.org The chiral catalyst coordinates to the ketone, directing the hydride attack to one of the enantiofaces of the carbonyl group.
The table below summarizes the application of chiral diarylhydroxyboranes in these asymmetric transformations.
| Transformation | Substrate | Product | Key Feature |
| Allyl/Crotylboration | Aldehyde | Homoallylic Alcohol | Formation of a new C-C bond and a stereocenter. |
| Reduction | Ketone | Secondary Alcohol | Enantioselective hydride transfer. |
Transition Metal Catalysis in Conjunction with Organoboranes
Organoboranes, including diarylhydroxyboranes, can be used in conjunction with transition metal catalysts to achieve a wide array of synthetic transformations. scispace.comacs.org In these catalytic systems, the organoborane can act as a reagent that transfers its organic group to the transition metal center, a process known as transmetalation. acs.org
A prominent example is the Suzuki-Miyaura cross-coupling reaction, where an organoboron compound reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. While boronic acids and esters are more commonly used in this reaction, the principles can be extended to other organoboranes.
Furthermore, transition metal complexes can catalyze the hydroboration of unsaturated compounds. illinois.edu In these reactions, the transition metal activates the B-H bond of a borane, facilitating its addition across a double or triple bond. This approach can offer different chemo-, regio-, and stereoselectivity compared to uncatalyzed hydroboration. illinois.edu
Organocatalytic Approaches Utilizing Boron Centers
In addition to acting as Lewis acid catalysts, the boron center in compounds like hydroxydiphenylborane can play a role in organocatalysis. nih.gov Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In the context of boron-containing compounds, the boron center can act as a site for activation or organization of substrates and reagents. rsc.org
For instance, a bifunctional organocatalyst could contain a diarylhydroxyborane moiety for Lewis acid activation and a separate basic site to activate the nucleophile. Such synergistic activation can lead to highly efficient and selective transformations. bris.ac.ukacs.org The development of organocatalysts incorporating boron centers is an active area of research, with the potential to provide novel and sustainable catalytic methods. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organoborane Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoborane compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹¹B, NMR provides invaluable information about the molecular framework, electronic environment, and connectivity.
In the ¹H NMR spectrum of hydroxydiphenylborane, the signals corresponding to the protons of the two phenyl rings are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities of these protons (ortho, meta, and para) can be complex due to spin-spin coupling and the electronic influence of the borinic acid moiety. The proton of the hydroxyl group (-OH) typically appears as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena. For the related compound, phenylboronic acid, aromatic protons have been observed in DMSO-d₆ at chemical shifts of approximately δ 7.33-7.99 ppm chemicalbook.com.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet (m) |
| Hydroxyl (-OH) | Variable | Broad Singlet (br s) |
The ¹³C NMR spectrum of hydroxydiphenylborane provides information on each unique carbon environment within the molecule. The phenyl carbons typically resonate in the range of δ 125-135 ppm. A key feature in the ¹³C NMR spectra of arylboron compounds is the signal for the ipso-carbon—the carbon atom directly bonded to the boron atom.
Carbon-Boron Bond Analysis: The ¹¹B nucleus possesses a nuclear quadrupole moment, which can lead to efficient nuclear relaxation. This property significantly affects the ¹³C NMR signal of the directly attached ipso-carbon. The coupling between the ¹¹B and ¹³C nuclei results in a significant broadening of the ipso-carbon resonance. Consequently, this signal is often of low intensity and can be difficult to observe or is sometimes completely absent from the spectrum rsc.org. This phenomenon itself is a strong indicator of a direct carbon-boron bond. For other arylboronic esters, the observable aromatic carbons appear in the expected downfield region rsc.org.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| C-ipso (C-B) | ~130-145 | Signal is typically very broad or unobserved due to quadrupolar relaxation. |
| C-ortho | ~130-135 | Shift influenced by proximity to the boron substituent. |
| C-meta | ~128-130 | Generally the least shifted of the aromatic carbons. |
| C-para | ~130-132 | Shift reflects the electronic character of the substituent. |
¹¹B NMR spectroscopy is particularly diagnostic for organoborane compounds as it directly probes the local chemical environment of the boron atom. The chemical shift (δ) is highly sensitive to the coordination number and hybridization of the boron center nsf.govnih.gov. Hydroxydiphenylborane features a three-coordinate, sp²-hybridized boron atom within a trigonal planar geometry. Such compounds typically exhibit a single, often broad, resonance in a characteristic downfield region. For arylboronic acids and their esters, this signal is consistently observed in the range of δ +27 to +33 ppm (relative to BF₃·OEt₂) nsf.govsdsu.edu. The significant line width of the signal is a result of quadrupolar relaxation. This chemical shift value unequivocally confirms the trigonal planar state of the boron atom in the molecule nsf.gov.
| Compound Type | Boron Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) |
| Arylboronic Acids/Esters | sp² | +27 to +33 |
| Tetrahedral Boronate Esters | sp³ | +4 to +13 |
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of hydroxydiphenylborane displays characteristic absorption bands that confirm its structure. Key vibrational modes for the analogous phenylboronic acid have been identified, which are directly applicable to hydroxydiphenylborane researchgate.netdergipark.org.tr. The strong B-O stretching vibration is a hallmark of borinic and boronic acids, appearing in the 1310-1380 cm⁻¹ region dergipark.org.tr. The O-H stretch is typically broad due to hydrogen bonding.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | -OH | 3200 - 3600 | Broad, Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | Phenyl Ring | 1500 - 1610 | Medium |
| B-O Asymmetric Stretch | B-O | 1310 - 1380 | Strong |
| B-C Stretch | B-C | 1080 - 1200 | Medium |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 690 - 770 | Strong |
Electronic Spectroscopy (UV/Vis) for Electronic Structure Elucidation
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In hydroxydiphenylborane, the chromophores are the two phenyl rings. The observed absorptions are primarily due to π → π* transitions of the electrons in the aromatic system libretexts.org. The presence of the borinic acid group acts as a substituent on the benzene (B151609) rings. For the related phenylboronic acid, an absorption maximum (λmax) is observed at approximately 262 nm rsc.org. The spectrum of hydroxydiphenylborane is expected to be similar, dominated by the electronic transitions of the substituted benzene rings. Significant electronic conjugation between the two phenyl rings through the sp² boron atom is not typically observed, so the spectrum often resembles that of two independent, substituted benzene chromophores.
| Transition Type | Chromophore | Expected λmax Region (nm) |
| π → π* | Phenyl Ring | 250 - 280 |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
Studies on hydroxydiphenylborane have confirmed the key structural features of the molecule. The central boron atom is trigonal-planar, consistent with its sp² hybridization. The B-O bond length has been determined to be 1.354(3) Å, while the mean B-C bond length is 1.572(3) Å. These bond lengths are characteristic of boron-oxygen and boron-carbon single bonds where there is some degree of π-donation from the oxygen p-orbitals into the vacant p-orbital of the boron atom, imparting partial double-bond character to the B-O bond.
| Parameter | Value (Å or °) | Description |
| B-O Bond Length | 1.354(3) | Indicates a single bond with some π-character. |
| B-C Mean Bond Length | 1.572(3) | Typical length for a boron-aryl carbon bond. |
| Boron Geometry | Trigonal Planar | Confirms sp² hybridization. |
Other Spectroscopic Techniques in Organoborane Research (e.g., EPR, Fluorescence)
Beyond the foundational techniques of NMR, IR, and mass spectrometry, other spectroscopic methods provide deeper insights into the electronic structure and photophysical properties of organoborane compounds. Electron Paramagnetic Resonance (EPR) spectroscopy is indispensable for studying radical species, while fluorescence spectroscopy illuminates the excited-state behavior of these molecules, which is crucial for applications in materials science and bioimaging.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for the characterization of molecules with unpaired electrons, making it essential for investigating organoborane radicals. washington.edu This method provides detailed information on the electronic structure and environment of the radical center.
Recent studies have utilized EPR to characterize a variety of boron-centered radicals. For instance, N-heterocyclic carbene boranes (NHC-boranes) have been shown to form planar, π-delocalized NHC−BH2• radicals upon removal of a hydrogen atom. acs.org EPR spectroscopy, in conjunction with DFT computations, was crucial in confirming this geometry. acs.org The technique has also been instrumental in studying frustrated radical pairs (FRPs), where single-electron transfer (SET) pathways in combinations like nitrogen-borane (N/B) and carbon-borane (C/B) systems are elucidated. nih.gov
The hyperfine coupling constants observed in EPR spectra offer significant structural information. The ¹¹B hyperfine parameter, for example, indicates the degree of contribution of the boron atom to the singly occupied molecular orbital (SOMO). acs.org A small ¹¹B hyperfine value of 0.65 G was observed for a radical with a one-electron B···C triel bond, signifying a minor contribution from the boron atom to the SOMO. acs.org In contrast, substantial decreases in heteronuclear (¹¹B, ¹⁴N) EPR/ENDOR coupling constants in other systems suggest a considerable degree of B/N π-bonding. rsc.org High-field EPR spectroscopy further refines this analysis by determining the g tensor, which reveals details about the chemical nature of the radical, its charge, and its conformation. washington.edu
| Radical Species | Key EPR Findings | Significance |
|---|---|---|
| N-Heterocyclic Carbene Borane (B79455) Radicals (NHC−BH2•) | Spectra indicate planar, π-delocalized species. acs.org | Reveals the geometric and electronic structure of these reactive intermediates. acs.org |
| Radical with B···C Triel Bond | Low ¹¹B hyperfine parameter (0.65 G). acs.org | Indicates minor contribution of the boron atom to the SOMO, confirming the nature of the one-electron bond. acs.org |
| Nitrogen-Containing Anion Radicals with R₂B Coordination | Substantial decrease in ¹¹B and ¹⁴N coupling constants. rsc.org | Demonstrates a significant degree of B/N π-bonding. rsc.org |
| Phosphorus–Borane (P/B) Frustrated Radical Pairs | Used to identify and characterize radical species formed through single-electron transfer. nih.gov | Provides direct evidence for unconventional reaction pathways in FLP chemistry. nih.gov |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a vital tool for characterizing the photophysical properties of organoboron compounds, many of which are highly fluorescent and have applications as dyes, sensors, and bioimaging agents. dovepress.com This technique measures the emission of light from a molecule after it has absorbed light, providing data on absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts.
A prominent class of fluorescent organoboron complexes is the boron-dipyrromethenes (BODIPYs). dovepress.com The properties of BODIPYs can be finely tuned by introducing functional groups at various positions on the core structure or at the boron center. dovepress.com
Other classes of organoboron compounds also exhibit interesting fluorescence properties.
Difluoroboron β-diketonates (BF₂bdks) are tetracoordinate organoboron complexes that show excellent photophysical properties, including high fluorescence quantum yields. nih.gov Boronation can increase the quantum yield from a few percent to over 0.7 by stabilizing the excited state against non-radiative decay. nih.gov
Imidazole-based boron complexes have been synthesized that exhibit fluorescence in both solution and solid states, with large Stokes shifts (over 120 nm) that reduce self-absorption. researchgate.net
Organoboron compounds derived from Schiff bases have also been developed, showing potential as fluorescent probes for cell staining. researchgate.net Some of these compounds, particularly those bearing boron cluster anions like [B₁₂H₁₂]²⁻, demonstrate fluorescence emission in the near-infrared (NIR) and far-red regions. researchgate.net
High-boron content carboranyl-functionalized aryl ethers have been shown to display strong fluorescence, a property not present in the individual starting materials. uab.cat This emission depends on the specific carborane derivative and the polarity of the solvent. uab.cat
| Compound Class | Example Substituents/Structure | Max Emission Wavelength (λₑₘ) | Fluorescence Quantum Yield (Φ_F) | Key Feature |
|---|---|---|---|---|
| Difluoroboron β-diketonates (BF₂bdks) | Biindole diketonate complexes | Varies with solvent and substitution | Up to >0.7 nih.gov | Massive enhancement of fluorescence upon difluoroboronation. nih.gov |
| Boron Schiff Bases (BOSCHIBAs) | Bearing [B₁₂H₁₂]²⁻ cluster | ~690-747 nm researchgate.net | Not specified | Emission in the NIR and far-red regions, suitable for bioimaging. researchgate.net |
| Imidazole-Boron Complexes | Aryl groups at 3,5,6-positions | ~520 nm | Not specified | Large Stokes shifts (>120 nm) in solution and solid-state fluorescence. researchgate.net |
| Carboranyl-Functionalized Aryl Ethers | Dendrons with closo-carborane | Blue emission | Not specified | Emergent fluorescence upon bonding of non-fluorescent precursors. uab.cat |
Theoretical and Computational Chemistry of Hydroxydip Tolylborane Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organoboron compounds. nih.govnih.gov DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its many-electron wavefunction, which simplifies the calculations significantly. nih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d) or 6-311++G(d,p) to investigate the properties of these systems. nih.govnih.govresearchgate.net
A fundamental step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.netnsf.gov This process yields the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For molecules with rotatable bonds, such as the phenyl groups and the hydroxyl group in hydroxydiphenylborane systems, conformational analysis is crucial. mdpi.com
This analysis is often performed by systematically rotating specific dihedral angles and calculating the energy of each resulting conformation to map out the potential energy surface. mdpi.com For arylboronic acids, the orientation of the B(OH)₂ group relative to the phenyl ring and the relative orientation of the two hydroxyl groups (e.g., syn or anti) are critical factors determining the lowest-energy conformer. nih.govmdpi.com The energy differences between conformers can be small, suggesting that multiple conformations may coexist in equilibrium at room temperature. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Phenylboronic Acid (Model System) Calculated via DFT (Note: This table provides illustrative data for a related model compound, Phenylboronic Acid, as specific data for Hydroxydip-tolylborane was not found in the searched literature. Values are typical for DFT calculations, e.g., at the B3LYP level.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| B-C | 1.56 | C-B-O1 | 121.0 |
| B-O1 | 1.37 | C-B-O2 | 118.5 |
| B-O2 | 1.37 | O1-B-O2 | 120.5 |
| O-H | 0.97 | B-O-H | 112.0 |
Data is representative and compiled based on typical values found in computational studies of phenylboronic acid. mdpi.com
DFT calculations provide detailed information about the electronic structure of a molecule. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density, often quantified using population analysis schemes like Mulliken charges. science.govwikipedia.orgresearchgate.net
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons. youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com
Charge distribution analysis provides insight into the polarity of bonds and identifies electrophilic and nucleophilic sites within the molecule. Mulliken population analysis is a common method for assigning partial charges to each atom, although it is known to be sensitive to the choice of basis set. wikipedia.orgresearchgate.netuni-muenchen.de This analysis can reveal, for example, the Lewis acidic nature of the boron atom in hydroxydiphenylborane, which is expected to carry a significant positive partial charge.
Table 2: Representative Frontier Orbital Energies for Phenylboronic Acid (Model System) (Note: These values are illustrative and based on typical DFT/B3LYP calculations for a model system.)
| Orbital | Energy (eV) |
| HOMO | -7.15 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 6.30 |
Values are representative and compiled based on computational studies of related boronic acids. irjweb.comresearchgate.net
Table 3: Representative Mulliken Atomic Charges for Phenylboronic Acid (Model System) (Note: These values are illustrative and demonstrate typical charge distribution from DFT calculations.)
| Atom | Partial Charge (a.u.) |
| B | +0.65 |
| C (ipso) | -0.20 |
| O | -0.60 |
| H (hydroxyl) | +0.35 |
Values are representative and compiled based on the principles of Mulliken population analysis as described in the literature. researchgate.netuni-muenchen.de
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the rate-determining step.
For reactions involving organoboron compounds, such as esterification, oxidation, or their role in catalysis, DFT calculations can map out plausible pathways. rsc.org For instance, computational studies can model the nucleophilic attack on the electron-deficient boron center, the formation of tetrahedral intermediates, and subsequent bond-breaking and bond-forming events. These models can also clarify the role of solvents or catalysts by explicitly including them in the calculations, providing a more accurate picture of the reaction environment. nih.gov
Prediction of Reactivity and Selectivity
Conceptual DFT provides a framework for quantifying the reactivity of molecules using descriptors derived from their electronic structure. Parameters such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. irjweb.comresearchgate.net
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap, with harder molecules (larger gap) being less reactive. irjweb.com
Chemical Potential (µ) , related to electronegativity, indicates the tendency of electrons to escape from the system. researchgate.net
The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net
These global reactivity descriptors can be used to compare the reactivity of different borinic acids or to predict how a molecule will behave in the presence of various reagents. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, thus predicting regioselectivity in reactions.
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. mdpi.com The correlation between calculated and observed properties provides confidence in the computational approach and allows for more reliable predictions.
For hydroxydiphenylborane systems, calculated geometric parameters can be compared with X-ray crystallographic data, if available. mdpi.com Spectroscopic properties are also frequently used for validation. For example, calculated vibrational frequencies can be compared to experimental IR and Raman spectra, and calculated NMR chemical shifts can be correlated with experimental NMR data. nih.govnih.gov While perfect agreement is not always achieved due to factors like solvent effects and the inherent approximations in the methods, strong correlations often exist, allowing computational data to aid in the assignment of experimental spectra. mdpi.comunityfvg.it Similarly, calculated reaction barriers can be compared with experimentally determined reaction rates to validate a proposed mechanism. researchgate.net Discrepancies between computation and experiment can often point to missing factors in the theoretical model, such as the role of solvent or unexpected intermolecular interactions, leading to a more refined understanding of the system. mdpi.com
Emerging Research Avenues and Prospects for Hydroxydip Tolylborane
Integration in Advanced Materials Research (e.g., Optoelectronic Devices)
The field of organic electronics is experiencing rapid advancements, with a continuous search for new materials that can enhance the efficiency and stability of devices such as organic light-emitting diodes (OLEDs). Three-coordinated organoboron compounds, a class to which hydroxydiphenylborane belongs, are promising candidates for these applications due to their inherent thermal and chemical stability, as well as their bright luminescence. rsc.org
The introduction of boron atoms into polycyclic aromatic hydrocarbons (PAHs) has been shown to significantly influence the key properties of an OLED luminophore. Specifically, it can shift the fluorescence color into the highly desirable blue spectral range and substantially improve the material's capacity to transport electrons. eurekalert.org While many boron-containing PAHs are sensitive to air and moisture, certain derivatives have been developed that exhibit greater stability, a crucial factor for practical applications. eurekalert.org
Research into various three-coordinated organoboron compounds, including dimesitylboryl derivatives, dibenzoboroles, and azaboranes, has demonstrated their potential to create high-performance OLEDs. rsc.org These materials have been successfully incorporated into the emitting layer of OLED devices, leading to outstanding performance characteristics such as high external quantum efficiency (EQE), low EQE roll-off, and the ability to produce full-color emission. rsc.org The unique electronic structure of these boron compounds, characterized by a donor-acceptor motif, facilitates efficient intramolecular charge transfer, which is beneficial for achieving high luminescence.
Although research directly focused on hydroxydiphenylborane in OLEDs is still emerging, the success of structurally similar compounds provides a strong impetus for its investigation. The diphenylborinic acid moiety offers a versatile platform for the design of new emitters. For instance, it can be functionalized with various organic chromophores to tune the emission color and improve charge transport properties. The development of novel blue fluorescent emitters is a particularly active area of research, and boron-dipyrromethene (BODIPY) based emitters have shown promise for achieving high-performance narrowband red OLEDs. nih.gov
Table 1: Performance of select Boron-based Emitters in OLEDs
| Emitter Type | Emission Color | Max. EQE (%) | Reference |
|---|---|---|---|
| Boron-containing nanographenes | Blue | Not specified | eurekalert.org |
| Dimesitylboryl derivatives | Various | Up to 32.8% | frontiersin.org |
Supramolecular Chemistry Involving Boron Moieties
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. Boronic acids and their derivatives have emerged as valuable building blocks in this field due to their ability to form reversible covalent bonds, particularly with diols, and to participate in dative B←N coordination. researchgate.netrsc.org This dynamic covalent functionality allows for the creation of self-correcting and organized structures. rsc.org
The self-assembly of diboronic acids has been successfully employed to create a variety of supramolecular structures, including macrocycles, cages, and polymers. nih.govscispace.comresearchgate.net These assemblies are formed through the reversible trimerization of boronic acids into boroxine (B1236090) rings or through coordination with multitopic ligands like pyridines. nih.govresearchgate.net The resulting structures often exhibit interesting properties, such as the ability to encapsulate guest molecules, which makes them promising for applications in separations, sensing, and electronics. nih.gov
While much of the research has focused on boronic acids, the principles of supramolecular assembly are directly applicable to borinic acids like hydroxydiphenylborane. The B-OH group in hydroxydiphenylborane can participate in hydrogen bonding, and the boron center can act as a Lewis acid to coordinate with Lewis bases. These interactions can be harnessed to direct the self-assembly of hydroxydiphenylborane into well-defined supramolecular polymers and other complex structures. upenn.eduresearchgate.netnih.govnih.govresearchgate.net The use of non-covalent interactions provides a flexible strategy for engineering new materials with tailored properties. upenn.edu
The development of supramolecular polymers based on quadruple hydrogen bonding units, such as ureidopyrimidinone (UPy), has demonstrated the potential to create robust materials with interesting properties like thermal healing and shape memory. nih.govresearchgate.net Integrating the borinic acid moiety into such systems could lead to novel materials with unique responsiveness and functionality.
Research into Novel Boron-Containing Architectures and Their Applications
Hydroxydiphenylborane can serve as a fundamental building block for the synthesis of larger, more complex molecular architectures. mdpi.comresearchgate.netnih.gov The ability of boron to form stable bonds with carbon, oxygen, and nitrogen allows for its incorporation into a wide range of molecular frameworks, including macrocycles and oligomers. researchgate.netcityu.edu.hknih.govrsc.orgresearchgate.net
The synthesis of boron-containing macrocycles has garnered significant research interest. cityu.edu.hk These cyclic structures can be designed to have specific sizes and shapes, and their cavities can be tailored to bind to specific ions or molecules, making them useful for anion sensing and host-guest chemistry. cityu.edu.hk For instance, o-carborane-based π-conjugated macrocycles have been synthesized and shown to have porous supramolecular structures with potential applications as sensors for nitroaromatics. rsc.orgresearchgate.net
The development of synthetic methodologies that allow for the precise construction of these architectures is a key area of research. By employing techniques from organic and organometallic chemistry, researchers can create novel boron-containing molecules with tailored electronic and photophysical properties. These new molecular architectures hold promise for a variety of applications, from materials science to catalysis.
Q & A
Q. How can researchers design high-throughput screens to explore this compound’s substrate compatibility?
- Methodological Answer :
- Microscale Reactors : Use 96-well plates with automated liquid handling for rapid condition screening.
- Analytical Integration : Pair GC-MS or HPLC with machine learning (e.g., Python-based pipelines) to analyze reaction outcomes.
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
